3-(2-Bromophenyl)benzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16-15-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUSPPVNIRWXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Bromophenyl Benzo D Isoxazole and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
The retrosynthetic analysis of 3-(2-Bromophenyl)benzo[d]isoxazole reveals several logical disconnection points. The most apparent strategy involves the cleavage of the C-C bond between the benzo[d]isoxazole core and the 2-bromophenyl ring. This approach suggests a late-stage introduction of the aryl group, possibly via a cross-coupling reaction onto a pre-functionalized 3-halobenzo[d]isoxazole.
Alternatively, a more fundamental disconnection breaks the N-O bond and the C3-C3a bond of the isoxazole (B147169) ring. This leads back to simpler aromatic precursors. One such precursor is a 2-hydroxy-2'-bromo-benzophenone oxime, which upon intramolecular cyclization would form the desired product. Another key precursor is a salicylaldehyde (B1680747) oxime derivative that can react with a 2-bromobenzoyl equivalent. These disconnections form the basis for the various synthetic strategies discussed below.
Classical and Contemporary Approaches to Benzo[d]isoxazole Ring Formation
The formation of the benzo[d]isoxazole ring is the cornerstone of synthesizing the target molecule. A variety of methods have been established, ranging from classical cyclization reactions to modern metal-catalyzed pathways.
Cyclization Reactions Involving Aromatic Precursors
The cyclization of ortho-substituted aromatic compounds is a traditional and widely used method for constructing the benzo[d]isoxazole ring system. A common approach involves the thermolysis of 2-azidobenzophenones. researchgate.net For the synthesis of this compound, this would involve the thermal decomposition of 2-azido-2'-bromobenzophenone. This reaction proceeds with the loss of dinitrogen gas to form a nitrene intermediate, which then undergoes intramolecular cyclization to yield the benzo[d]isoxazole ring. researchgate.net Studies have shown that these reactions can provide quantitative yields when conducted in dry xylene. researchgate.net
Another classical approach starts from a benzaldehyde (B42025) compound, which undergoes an oximation reaction with hydroxylamine (B1172632), followed by a halogenation and a final ring-closure reaction to yield the isoxazole compound. google.com
Metal-Catalyzed Cyclization Pathways (e.g., Palladium-Catalyzed)
Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides a route to 1,2-benzisoxazoles. researchgate.net This method involves the activation of C-H bonds ortho to the phenol-derived O-N bond, leading to the simultaneous formation of C-C and C=N bonds. researchgate.net
Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of related isoxazole structures, highlighting the versatility of transition metals in forming these heterocycles. rsc.org While not directly reported for this compound, these methods offer potential pathways for its synthesis.
Electrophilic Cyclization Strategies
Electrophilic cyclization is a powerful tool for the synthesis of isoxazoles. nih.govorganic-chemistry.orgnih.govresearchgate.netacs.org This strategy typically involves the reaction of an alkyne-containing precursor with an electrophile. For example, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to afford 4-haloisoxazoles in good to excellent yields under mild conditions. organic-chemistry.orgnih.govacs.org The resulting halogenated isoxazoles can then be subjected to further functionalization, such as palladium-catalyzed cross-coupling reactions, to introduce various substituents. nih.gov
This methodology is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes/Alkenes)
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. nih.govnih.govnih.govrsc.orgnih.govresearchgate.netresearchgate.net This reaction offers a high degree of regioselectivity and is applicable to a wide range of substrates. Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, react with dipolarophiles to form the isoxazole ring. nih.govnih.gov
For the synthesis of 3-arylbenzo[d]isoxazoles, a relevant strategy involves the reaction of a nitrile oxide with an appropriate alkyne. Copper-catalyzed versions of this reaction have been developed to improve efficiency and regioselectivity. nih.gov The versatility of this approach allows for the introduction of various substituents on both the nitrile oxide and the alkyne, making it a powerful tool for creating diverse isoxazole libraries. rsc.orgnih.gov
Introduction of the 2-Bromophenyl Moiety
The introduction of the 2-bromophenyl group can be achieved at different stages of the synthesis. One strategy involves starting with a precursor that already contains the 2-bromophenyl moiety. For example, 2-bromo-benzoyl chloride can be reacted with anthranilic acid to form an intermediate that is then cyclized to a benzoxazinone (B8607429) derivative. bibliomed.org While this leads to a related heterocyclic system, it illustrates the principle of incorporating the substituted phenyl ring early in the synthetic sequence.
Alternatively, the 2-bromophenyl group can be introduced via a cross-coupling reaction. This is particularly relevant when a 3-halo-benzo[d]isoxazole is synthesized first. A Suzuki or Stille coupling reaction could then be employed to attach the 2-bromophenyl group. This late-stage functionalization approach offers flexibility in the synthesis of various 3-arylbenzo[d]isoxazoles.
The synthesis of bromophenol hybrids often involves the reaction of a precursor with 4-bromoaniline, demonstrating a common method for introducing a bromophenyl group into a heterocyclic structure. nih.gov
Strategies for C-C Bond Formation at the 3-Position
The formation of the carbon-carbon bond at the 3-position of the benzo[d]isoxazole ring is a critical step in the synthesis of this compound and its analogues. This bond connects the benzo[d]isoxazole core to the substituted phenyl group, defining the compound's fundamental structure. Researchers have developed several strategies to achieve this, primarily involving organometallic reagents and catalyzed cross-coupling reactions.
One prominent method is the Palladium-catalyzed cross-coupling reaction . This approach is highly versatile for forming C-C bonds. For instance, a palladium catalyst can facilitate the coupling of a suitable benzisoxazole precursor with a 2-bromophenyl organometallic reagent. nih.govorganic-chemistry.org A specific example is the Suzuki coupling, which would involve the reaction of a 3-halobenzo[d]isoxazole with 2-bromophenylboronic acid. Another variant is the Negishi coupling, which employs an organozinc reagent. organic-chemistry.org These methods are valued for their tolerance of a wide range of functional groups. organic-chemistry.org Furthermore, palladium-catalyzed direct C-H arylation has emerged as a powerful tool, allowing for the coupling of isoxazoles with aryl halides, selectively activating the C-H bond at the 5-position. nih.gov
Another significant strategy involves the use of Grignard reagents . In a typical Grignard reaction, an organomagnesium halide (e.g., 2-bromophenylmagnesium bromide) acts as a potent nucleophile, attacking an electrophilic carbon on a precursor molecule to form the desired C-C bond. mnstate.edu A Barbier-Grignard-type reaction, mediated by triphenylphosphine (B44618) (PPh3), has been shown to be effective for synthesizing various 3-aryl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and aryl bromides. organic-chemistry.org
The [3+2] cycloaddition reaction offers a direct route to building the functionalized benzisoxazole ring system. This method involves the reaction of in-situ generated nitrile oxides with arynes. nih.gov The choice of the nitrile oxide precursor dictates the substituent at the 3-position. To synthesize the target compound, a nitrile oxide derived from 2-bromobenzaldehyde (B122850) would be reacted with a benzyne (B1209423) precursor. This approach is advantageous as it constructs the heterocyclic core and installs the C3-substituent simultaneously under mild conditions. nih.gov
Table 1: Comparison of C-C Bond Formation Strategies
| Method | Precursors | Key Reagents/Catalysts | Advantages | Reference |
| Palladium-Catalyzed Cross-Coupling | 3-Halobenzo[d]isoxazole, 2-Bromophenylboronic acid (Suzuki) or organozinc (Negishi) | Palladium catalyst (e.g., Pd(PPh3)4), Base | High functional group tolerance, good yields | nih.gov, organic-chemistry.org |
| Barbier-Grignard-Type Reaction | 2-Hydroxybenzonitrile, 2-Bromophenyl bromide | Magnesium (Mg), Triphenylphosphine (PPh3) | Facile, good yields for 3-aryl substitution | organic-chemistry.org |
| [3+2] Cycloaddition | 2-Bromobenzaldehyde derivative (for nitrile oxide), o-(Trimethylsilyl)aryl triflate (for aryne) | Cesium Fluoride (CsF) | Direct formation of functionalized ring, mild conditions | nih.gov |
Stereoselective and Regioselective Considerations in Functionalization
In the synthesis of complex molecules like this compound, controlling the orientation and spatial arrangement of functional groups is paramount. Regioselectivity, the control of which position on a molecule reacts, and stereoselectivity, the control over the formation of stereoisomers, are crucial for ensuring the desired product is formed with high purity and efficacy.
Regioselectivity is a key concern, particularly in cycloaddition reactions and the functionalization of the benzisoxazole ring. During the [3+2] cycloaddition of nitrile oxides and unsymmetrical benzynes, a mixture of regioisomers can be formed. nih.gov For example, the reaction with a 3-substituted benzyne can yield two different isomers. The outcome is often governed by a combination of electronic and steric factors, with electronic effects sometimes dominating to favor one isomer over the other. nih.gov The choice of solvents and acid-binding agents can also significantly influence regioselectivity in certain reactions. nih.gov Furthermore, direct functionalization of the isoxazole ring itself requires high regiocontrol. Palladium-catalyzed C-H activation has been developed for the selective arylation at the 5-position of the isoxazole ring. nih.gov Conversely, methods involving lithiation can direct functionalization to other specific sites on the heterocycle. arkat-usa.org
Stereoselectivity becomes critical when chiral centers are present or introduced into the molecule. While the parent this compound is achiral, the synthesis of its analogues or more complex derivatives may involve stereocenters. The 1,3-dipolar cycloaddition reactions used to form isoxazolidine (B1194047) rings (precursors to some isoxazoles) are a prime example where stereoselectivity is vital. These reactions can produce different diastereomers (endo/exo products), and controlling this outcome is a significant synthetic challenge. nih.gov Palladium-catalyzed carboetherification of unsaturated hydroxylamines has been introduced as a novel strategy that offers complementary stereoselectivity to traditional nitrone cycloadditions, providing access to isoxazolidine stereoisomers that are otherwise difficult to obtain. nih.gov
Table 2: Factors Influencing Selectivity in Benzisoxazole Synthesis
| Selectivity Type | Synthetic Context | Controlling Factors | Outcome | Reference |
| Regioselectivity | [3+2] Cycloaddition with unsymmetrical benzynes | Electronic and steric properties of substituents | Formation of a major regioisomer over others | nih.gov |
| Regioselectivity | Microwave-assisted 1,3-dipolar cycloaddition | Solvent, acid-binding agent | Improved ratio of desired regioisomer | nih.gov |
| Regioselectivity | Direct C-H functionalization | Palladium catalyst, directing groups | Selective arylation at the C5 position | nih.gov |
| Stereoselectivity | Pd-catalyzed carboetherification of hydroxylamines | Catalyst system, substrate structure | Access to specific isoxazolidine stereoisomers | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Sustainable synthesis is advanced by designing reactions that are atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product. The development of catalyst-free and solvent-free reaction conditions are central tenets of this approach. researchgate.netrsc.org Additionally, the use of alternative energy sources like microwave irradiation and photochemical methods can lead to more efficient and environmentally benign syntheses. researchgate.net
Solvent-Free and Catalyst-Free Methodologies
The ideal chemical synthesis often involves minimizing or eliminating the use of volatile organic solvents and expensive, often toxic, metal catalysts.
Solvent-free synthesis , also known as solid-state reaction or neat reaction, offers significant environmental benefits. By conducting reactions without a solvent, issues related to solvent toxicity, disposal, and cost are completely avoided. researchgate.net For the synthesis of related heterocyclic systems like benzothiazoles, solvent-free methods have been shown to provide excellent yields. researchgate.net While a specific solvent-free protocol for this compound is not prominently documented, the principles are widely applicable.
Catalyst-free methodologies further enhance the green credentials of a synthesis. Many traditional methods rely on transition-metal catalysts which can be toxic and difficult to remove from the final product. rsc.org Researchers have successfully developed catalyst-free approaches for related heterocycles, often promoted by microwave irradiation. nih.govresearchgate.net For instance, the intramolecular azide-alkyne cycloaddition to form complex heterocyclic systems has been achieved effectively under microwave-assisted, catalyst-free conditions, a feat that typically requires a ruthenium catalyst. nih.gov These examples demonstrate the potential for developing similar catalyst-free routes for benzo[d]isoxazole synthesis.
Microwave and Photochemical Synthesis Enhancements
Alternative energy sources are a cornerstone of green chemistry, often leading to dramatically improved reaction efficiency and reduced environmental footprint.
Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and uniformly. This technique can drastically reduce reaction times from hours or days to mere minutes, often increasing product yields and minimizing the formation of byproducts. acs.orgscielo.br For isoxazole and related heterocyclic synthesis, microwave irradiation has been used to develop highly efficient, one-pot procedures. acs.org It has been shown to facilitate catalyst-free reactions and improve regioselectivity. nih.govnih.gov The controlled application of microwave energy allows for rapid optimization of reaction conditions, making it a powerful tool for sustainable synthesis. acs.org
Photochemical synthesis employs light as a clean reagent to initiate chemical reactions. This method can enable unique transformations that are not possible through thermal methods. nih.gov The synthesis of isoxazoles via photochemical rearrangement of other heterocycles or through light-induced cycloadditions represents a sustainable pathway. researchgate.netnih.gov For example, trisubstituted isoxazoles can be photochemically rearranged into highly reactive ketenimines, which are valuable synthetic intermediates. nih.gov This approach is atom-efficient and avoids the need for harsh chemical reagents, aligning perfectly with the goals of green chemistry. researchgate.netnih.gov
Table 3: Green Synthesis Enhancements
| Technique | Principle | Advantages | Example Application | Reference |
| Solvent-Free Reaction | Reactants are mixed directly without a solvent medium. | Reduces solvent waste, toxicity, and cost. | Synthesis of benzo[d]thiazoles in excellent yields. | researchgate.net |
| Catalyst-Free Reaction | Reaction proceeds without a catalyst, often under thermal or microwave conditions. | Avoids catalyst toxicity and contamination; reduces cost. | Microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles. | nih.gov, researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy for rapid and uniform heating. | Drastically reduced reaction times, higher yields, fewer byproducts. | One-pot [3+2] cycloaddition for 5-substituted oxazoles. | acs.org |
| Photochemical Synthesis | Use of light to initiate and drive chemical reactions. | Clean reagent (light), unique reactivity, atom-efficient. | Photochemical rearrangement of isoxazoles to ketenimines. | nih.gov |
Chemical Reactivity and Transformation Chemistry of 3 2 Bromophenyl Benzo D Isoxazole
Reactivity of the Aryl Bromide Moiety
The presence of a bromine atom on the phenyl ring attached to the 3-position of the benzo[d]isoxazole core is a key feature for various synthetic modifications. This aryl bromide functionality serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The aryl bromide moiety of 3-(2-Bromophenyl)benzo[d]isoxazole is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of biaryl and vinyl-aryl structures.
The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a powerful method for forming carbon-carbon bonds. ontosight.airsc.org For a compound like this compound, this reaction would involve the palladium-catalyzed coupling with a suitable boronic acid or boronic ester. While specific studies on this exact compound are not extensively documented, the reactivity of similar aryl bromides in Suzuki-Miyaura couplings is well-established. hpu2.edu.vnnih.gov The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. elsevierpure.com The choice of ligand is crucial for the efficiency of the reaction, with bulky phosphine (B1218219) ligands often being essential for the transformation of aryl bromides. chemicalbook.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |
| PdCl₂ | 2-phenylimidazole | K₂CO₃ | DMF | 120 | 80-95 |
| Pd₂(dba)₃ | P(t-Bu)₃·HBF₄ | - | - | - | Good to High |
Data is representative of typical conditions for Suzuki-Miyaura reactions of aryl bromides and may not reflect the specific reactivity of this compound.
The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction would allow for the introduction of an alkynyl substituent at the 2-position of the phenyl ring of this compound. The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine, which can also serve as the solvent. researchgate.net The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. ontosight.ai
Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | 60 |
| Pd(PhCN)₂Cl₂ | - | Cs₂CO₃ | - | Room Temp |
Data is representative of typical conditions for Sonogashira reactions of aryl bromides and may not reflect the specific reactivity of this compound. ontosight.aibeilstein-journals.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction could be employed to introduce a vinyl group onto the phenyl ring of this compound. The Heck reaction is a versatile tool for the synthesis of complex organic molecules and has been applied in the synthesis of pharmaceutical intermediates. nih.govresearchgate.net The regioselectivity of the Heck reaction can sometimes be a challenge, but can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govnih.gov
Table 3: Typical Conditions for Heck Reaction of Aryl Bromides
| Palladium Catalyst | Base | Additive | Solvent | Temperature (°C) |
| Pd(OAc)₂ | TEA | PPh₃ | - | - |
| Pd EnCat® 40 | AcONa | Et₄NCl | Ethanol | 140 (mw) |
Data is representative of typical conditions for Heck reactions of aryl bromides and may not reflect the specific reactivity of this compound. nih.govresearchgate.net
Nucleophilic Aromatic Substitution Pathways
While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the reactivity of the aryl bromide in this compound towards nucleophiles can be facilitated under certain conditions, such as high temperatures or the use of highly nucleophilic reagents. researchgate.netnih.gov The reaction of similar bromo-substituted heterocycles with amines, for example, can lead to the corresponding amino-substituted products. The mechanism generally involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate.
Reductive Debromination and Hydrogenation Studies
The bromine atom of the aryl bromide moiety can be removed through reductive debromination. This can be achieved through various methods, including catalytic hydrogenation. Studies on related 3-substituted benzisoxazoles have shown that catalytic hydrogenation can lead to the cleavage of the N-O bond within the isoxazole (B147169) ring. researchgate.net Therefore, selective debromination without affecting the benzo[d]isoxazole core would require careful selection of the catalyst and reaction conditions to avoid over-reduction.
Reactivity of the Benzo[d]isoxazole Core
The benzo[d]isoxazole ring system, also known as 1,2-benzisoxazole (B1199462), is an aromatic heterocycle with its own characteristic reactivity. nih.gov It is a stable scaffold found in various biologically active compounds. nih.gov
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzene (B151609) ring of the benzo[d]isoxazole core can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused isoxazole ring. The isoxazole ring is generally considered to be electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic attack. The directing effect of the isoxazole moiety would need to be considered for any planned electrophilic substitution.
Functionalization at the Heteroatoms (N, O)
The nitrogen and oxygen atoms of the isoxazole ring are generally considered to be unreactive towards functionalization due to their involvement in the aromatic system. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain reductive conditions, as seen in hydrogenation studies. This ring-opening can be a useful synthetic strategy to access o-hydroxybenzylamine derivatives. The reactivity of the nitrogen atom in benzo[c]isoxazoles (anthranils) has been shown to involve the formation of 1-alkyl-2,1-benzisoxazolium salts upon reaction with alkylating agents. nih.gov While this is a different isomer, it suggests that under certain conditions, the nitrogen of the benzo[d]isoxazole ring might be susceptible to reactions. A novel rearrangement involving the isoxazole ring has been observed in the mass spectral fragmentation of valdecoxib (B1682126) metabolites, indicating the potential for complex intramolecular reactions involving the heteroatoms under specific energetic conditions.
Research Findings on this compound Remain Limited
The provided outline, which includes sections on ring-opening and rearrangement reactions, multi-component reactions, and reaction mechanism elucidation, could not be populated with scientifically validated information directly pertaining to this compound. General reactivity patterns for the benzo[d]isoxazole scaffold suggest potential for N-O bond cleavage under reductive or photolytic conditions, and the 2-bromophenyl substituent would be expected to participate in transition-metal-catalyzed cross-coupling reactions. However, without specific studies on the title compound, any discussion would be speculative and fall outside the required scope of this article.
Similarly, the investigation into multi-component reactions incorporating this compound and the elucidation of its specific reaction mechanisms did not yield any concrete findings. The chemical literature provides examples of related structures undergoing such transformations, but a direct application or study involving this compound has not been reported in the searched sources.
Due to the lack of specific research on this compound, the creation of a detailed and scientifically accurate article adhering to the requested structure is not possible at this time. Further experimental investigation into the reactivity of this compound is required to provide the information sought.
Derivatization Strategies and Structure Activity/property Relationship Sar/spr Investigations
Synthesis of Novel Derivatives Through Modifications of the Bromophenyl Ring.bldpharm.comresearchgate.net
The electronic and steric landscape of the bromophenyl ring can be systematically altered by introducing a variety of substituents. These modifications can influence the molecule's conformation, electron distribution, and ultimately, its interaction with biological targets. nih.gov For instance, the introduction of electron-donating groups (e.g., -CH3) or electron-withdrawing groups (e.g., -NO2) can modulate the electronic properties of the aromatic ring. nih.gov Studies on related heterocyclic systems, such as benzothiazoles, have demonstrated that such substitutions significantly impact the optoelectronic and charge transfer properties of the molecules. nih.gov The substitution of a nitro group, for example, can lower the HOMO and LUMO energy levels, which is advantageous for charge transport. nih.gov
The steric bulk of substituents also plays a crucial role. In the context of 3,5-dimethyl-4-phenylisoxazole derivatives, which share a similar phenyl-heterocycle linkage, the position and size of substituents on the phenyl ring dictate their interaction with protein binding pockets. nih.gov A single meta-substituent might occupy a similar space as a small linker, while a second meta-substituent could extend into other channels within the binding site. nih.gov
The following table summarizes the effects of different substituents on the electronic and steric properties of aromatic rings in related heterocyclic compounds.
| Substituent | Position | Electronic Effect | Steric Effect | Reference |
| -NO2 | 5 (on furan (B31954) ring) | Electron-withdrawing, lowers HOMO/LUMO | Moderate | nih.gov |
| -CH3 | various | Electron-donating | Small | nih.gov |
| Bromo | various | Electron-withdrawing | Moderate | researchgate.net |
| Chloro | various | Electron-withdrawing | Moderate | researchgate.net |
| Fluoro | various | Electron-withdrawing | Small | researchgate.net |
| Ether | various | Electron-donating | Flexible | researchgate.net |
| Thioether | various | Electron-donating | Flexible | researchgate.net |
The design of novel ligands based on the 3-(2-bromophenyl)benzo[d]isoxazole scaffold is heavily guided by principles of molecular recognition, aiming to achieve high affinity and selectivity for specific biological targets. mdpi.com A "bitopic ligand" design approach has proven effective in developing selective ligands for receptors like the D3 dopamine (B1211576) receptor. mdpi.com This strategy involves a scaffold that can interact with both an orthosteric binding site and a secondary binding site on the receptor. mdpi.com
For instance, in the development of D3 receptor antagonists, a flexible scaffold was incorporated to interact with the secondary binding site, while modifications to the benzamide (B126) substituents aimed to optimize interactions at the orthosteric site. mdpi.com This approach led to compounds with excellent D3 receptor affinities and high selectivity over the D2 receptor. mdpi.com Computational docking studies are instrumental in this process, helping to predict how different substituents will interact with the target protein and guiding the synthetic efforts. nih.govmdpi.com
Structure-activity relationship (SAR) studies on various isoxazole-containing compounds have provided valuable insights for ligand design. For example, in a series of trisubstituted isoxazoles targeting RORγt, the presence of a hydrogen-bond-donating N-heterocycle at the C-5 position of the isoxazole (B147169) ring significantly increased potency through polar interactions with the protein backbone. dundee.ac.uk
The table below illustrates how different structural modifications on related scaffolds influence biological activity.
| Scaffold | Modification | Target | Effect on Activity | Reference |
| Metoclopramide | Flexible scaffold and aryl carboxamides | D3 Receptor | Excellent affinity and selectivity | mdpi.com |
| Trisubstituted Isoxazole | N-heterocycle at C-5 | RORγt | Increased potency | dundee.ac.uk |
| Benzo[d]isoxazole | Various | PD-1/PD-L1 | Potent inhibitory activity | nih.gov |
| 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide | Modifications at phenyl and isoxazole rings | EPAC | Increased antagonist activity | nih.gov |
Modifications of the Benzo[d]isoxazole Core.nih.govnih.govdundee.ac.uk
Alterations to the benzo[d]isoxazole nucleus itself offer another avenue for creating diverse chemical entities with potentially improved pharmacological profiles.
The isoxazole ring, being a five-membered heterocycle, offers multiple positions for modification. nanobioletters.com The direct functionalization at the C-3, C-4, and C-5 positions is a key strategy, often achieved through C-H activation or transition metal cross-coupling reactions. nih.gov The synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, for example, involves the condensation of chalcones with hydroxylamine (B1172632) hydrochloride. researchgate.net
Furthermore, the isoxazole ring can undergo ring expansion reactions, providing access to novel heterocyclic skeletons. researchgate.net For instance, the reaction of benzo[d]isoxazoles with a phosphonium (B103445) ylide can lead to the formation of substituted naphthalenes through a ring-opening and electrocyclization sequence. researchgate.net Such transformations dramatically alter the core structure, leading to compounds with potentially different biological activities.
A study on benzo[d]isoxazole derivatives as HIF-1α inhibitors demonstrated that the benzo[d]isoxazole-3-carboxamide structure was crucial for activity. nih.gov Deletion of the benzene (B151609) ring fused to the isoxazole resulted in a loss of anti-HIF-1α activity. nih.gov
The following table presents examples of isoxazole ring variations and their impact.
| Modification | Synthetic Method | Resulting Structure | Biological Target/Activity | Reference |
| Functionalization at C-3, C-4, C-5 | C-H activation, cross-coupling | Substituted isoxazoles | Various | nih.gov |
| Condensation with chalcones | Cyclization | 3,5-disubstituted isoxazoles | Antitubercular, antimicrobial | researchgate.net |
| Ring expansion | Reaction with phosphonium ylide | Substituted naphthalenes | Novel scaffolds | researchgate.net |
| Deletion of fused benzene ring | Synthesis | Isoxazole-3-carboxamide | Loss of HIF-1α inhibition | nih.gov |
Structure-Activity Relationships in Ligand Design and Target Interaction.nih.govnih.govnanobioletters.comresearchgate.netnih.govmdpi.comnih.govnih.gov
The systematic exploration of SAR is fundamental to the rational design of potent and selective ligands. By correlating specific structural features with biological activity, researchers can build predictive models to guide the synthesis of improved compounds. nih.govmdpi.com
In the development of BET bivalent inhibitors based on a benzo[d]isoxazole scaffold, a rational design approach was employed to create potent inhibitors for potential prostate cancer treatment. nih.gov Similarly, for PD-1/PD-L1 inhibitors, a novel series of compounds with a benzo[d]isoxazole scaffold was developed, with one compound exhibiting potent inhibitory activity. nih.gov Docking analysis of this compound with the PD-L1 dimer indicated a high binding affinity. nih.gov
The SAR of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues as EPAC antagonists revealed that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to more potent antagonists. nih.gov
For HIF-1α inhibitors derived from benzo[d]isoxazole, SAR studies showed that analogues with dimethylamino and acetyl groups at the para-position of the phenyl ring were highly potent. nih.gov The simple structure and low molecular weight of these derivatives were also noted as favorable properties. nih.gov
The table below provides a summary of key SAR findings for various isoxazole derivatives.
| Compound Series | Target | Key SAR Findings | Reference |
| Benzo[d]isoxazole derivatives | BET | Bivalent inhibitors showed potency for prostate cancer treatment. | nih.gov |
| Benzo[d]isoxazole derivatives | PD-1/PD-L1 | A specific derivative (P20) showed potent inhibitory activity (IC50 = 26.8 nM). | nih.gov |
| 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues | EPAC | Modifications at specific positions on both phenyl and isoxazole rings enhanced antagonist activity. | nih.gov |
| Benzo[d]isoxazole derivatives | HIF-1α | para-substitution with dimethylamino or acetyl groups on the phenyl ring led to high potency (IC50 = 24 nM). | nih.gov |
| 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles | M. tuberculosis, various bacteria | Screened for antitubercular and antimicrobial activities. | researchgate.net |
Analysis of Binding Site Interactions and Mechanistic Insights (In Vitro Studies)
While direct in vitro binding studies on this compound are not extensively documented in publicly available literature, the analysis of analogous benzisoxazole and isoxazole derivatives provides significant insights into potential binding mechanisms and interactions. The benzisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov
Derivatives of the closely related 3-ethyl-benzo[d]isoxazole have been investigated as inhibitors of Bromodomain and extra-terminal (BET) proteins, specifically BRD4, which is a target in cancer therapy. wikipedia.org Crystallographic studies of these inhibitors complexed with the BRD4 bromodomain reveal key interactions that are likely translatable to derivatives of this compound. The benzisoxazole core typically anchors the molecule within the acetyl-lysine binding pocket of the target protein. wikipedia.org The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a common feature in the interaction of isoxazoles with protein targets. scilit.com
Furthermore, the phenyl ring offers a platform for π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding site. scilit.com The bromine atom at the 2-position of the phenyl ring can participate in halogen bonding, a non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. This interaction could direct the orientation of the molecule within a binding pocket.
In a series of N-substituted 1,2-benzisothiazol-3(2H)-ones, a related sulfur-containing heterocycle, computational docking analyses showed that these compounds bind near the catalytic triad (B1167595) of the Dengue virus protease. exaly.com This suggests that the benzisoxazole scaffold could similarly position substituents to interact with key catalytic residues in enzymes. For instance, modifications at the phenyl ring of this compound could be explored to target specific amino acid residues in a binding site, thereby modulating potency and selectivity.
The following table summarizes the types of interactions observed for related isoxazole and benzisoxazole derivatives, which can be extrapolated to guide the design of new this compound analogs.
| Interaction Type | Moiety Involved | Potential Interacting Residues | Reference |
| Hydrogen Bonding | Isoxazole Nitrogen/Oxygen | Asp, Asn, Gln, Ser, Thr | scilit.com |
| π-π Stacking | Phenyl Ring, Benzisoxazole Ring | Phe, Tyr, Trp, His | scilit.com |
| Halogen Bonding | Bromine Atom | Carbonyl oxygens, Ser, Thr | N/A |
| Hydrophobic Interactions | Phenyl Ring, Benzisoxazole Core | Ala, Val, Leu, Ile, Met | wikipedia.org |
Conformational Preferences and Their Impact on Molecular Recognition
Studies on structurally related bi-aryl systems provide insight into the likely conformational preferences. For example, in a study of 2-(4-bromophenyl)-2-oxoethyl benzoates, the two aromatic rings were found to be nearly orthogonal to each other. globethesis.com While the linker in this case is different, it highlights that significant twisting between aromatic rings is common. The steric bulk of the bromine atom at the ortho position in this compound would be expected to favor a non-planar conformation to minimize steric hindrance with the benzisoxazole ring.
The conformational flexibility of the molecule can also play a role in its binding affinity. A molecule that can readily adopt the conformation required to fit into a binding site may have a lower entropic penalty upon binding. Conversely, a more rigid analog that is "pre-organized" in the correct binding conformation may exhibit higher affinity.
In the context of structure-activity relationships, derivatization can be used to influence and probe conformational preferences. For instance, the introduction of substituents on the phenyl ring or the benzisoxazole core can alter the rotational barrier and the preferred dihedral angle. This, in turn, can impact how the molecule is presented to the binding site of a protein, influencing molecular recognition and ultimately the biological activity. Structure-activity relationship studies on 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues as EPAC antagonists revealed that modifications at various positions on the phenyl and isoxazole rings could lead to more potent compounds, underscoring the importance of spatial arrangement of substituents. nih.gov
The table below outlines how different structural features might influence the conformation of this compound and its derivatives.
| Structural Feature | Potential Conformational Impact | Consequence for Molecular Recognition | Reference |
| Ortho-Bromo Substituent | Increased dihedral angle due to steric hindrance | Alters the spatial position of the phenyl ring relative to the benzisoxazole core | globethesis.com |
| Rotation around Bi-aryl Bond | Conformational flexibility | Allows for induced fit to a binding site, but with a potential entropic cost | N/A |
| Introduction of Bulky Groups | Restricted rotation, favoring specific conformers | Can lock the molecule in a bioactive or inactive conformation | nih.gov |
Structure-Property Relationships in Materials Science Contexts
The benzisoxazole scaffold is not only relevant in medicinal chemistry but also holds potential for applications in materials science. The aromatic and heterocyclic nature of this compound suggests that it and its derivatives could exhibit interesting photophysical and electronic properties. nih.gov While specific data on this compound is limited, the properties of related benzoxazole (B165842) and isoxazole compounds can inform predictions.
For instance, many benzoxazole and isoxazole derivatives are known to be fluorescent. researchgate.netresearchgate.net The emission properties are often dependent on the substituents and the extent of the π-conjugated system. Derivatization of the this compound core could be used to tune the emission wavelength and quantum yield. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl or benzisoxazole rings can modify the energy levels of the frontier molecular orbitals, thereby altering the photophysical properties.
The bromine atom also provides a handle for further synthetic transformations, such as cross-coupling reactions, which could be used to create more extended π-conjugated systems. Such materials could find applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The following table summarizes potential materials science applications and the structural features that would need to be tuned to achieve desired properties.
| Potential Application | Key Property | Relevant Structural Features | Reference |
| Fluorescent Materials | High quantum yield, tunable emission | Extended π-conjugation, electron-donating/withdrawing groups | researchgate.netresearchgate.net |
| Liquid Crystals | Anisotropic molecular shape, thermal stability | Long alkyl chains, rigid core | researchgate.netresearchgate.net |
| Organic Electronics | Charge carrier mobility, appropriate energy levels | Planar, extended π-systems | N/A |
Advanced Spectroscopic and Structural Elucidation of 3 2 Bromophenyl Benzo D Isoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. High-field NMR provides detailed information about the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C), allowing for a complete mapping of the molecular framework.
The structural confirmation of 3-(2-Bromophenyl)benzo[d]isoxazole is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. While specific spectral data for the title compound is not publicly detailed, analysis of related structures allows for an accurate prediction of the expected chemical shifts and coupling patterns.
The ¹H NMR spectrum is expected to show distinct regions for the protons of the benzo[d]isoxazole core and the 2-bromophenyl substituent. The four protons of the benzisoxazole moiety would typically appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). Similarly, the four protons of the 2-bromophenyl ring would resonate in this region, with their specific shifts and multiplicities influenced by the bromine atom and the point of attachment to the isoxazole (B147169) ring.
The ¹³C NMR spectrum provides crucial information on the carbon skeleton. For this compound, 13 distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, unless symmetry or coincidental overlap occurs. Key diagnostic signals include the carbons of the isoxazole ring and the carbon atom directly bonded to the bromine. Studies on substituted 3-phenylisoxazoles show that the C3 and C5 carbons of the isoxazole ring are typically found downfield, often in the range of 160-170 ppm, while the C4 carbon is more shielded, appearing around 95-110 ppm. researchgate.net The carbon atom attached to the bromine in the phenyl ring is expected to be shielded compared to the other carbons in that ring.
Table 1: Representative ¹H and ¹³C NMR Data for Related Isoxazole Structures
To unambiguously assign all proton and carbon signals and confirm the specific isomeric structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between adjacent protons within the benzo[d]isoxazole ring system and separately within the 2-bromophenyl ring, confirming the substitution patterns of each aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation and stereochemistry of the molecule, such as the spatial orientation of the 2-bromophenyl ring relative to the plane of the benzo[d]isoxazole system.
While solution-state NMR is the most common method for structural elucidation, solid-state NMR (ssNMR) provides valuable information about molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism, molecular packing in the crystal lattice, and to resolve ambiguities that may persist in solution.
Although specific ssNMR studies on this compound are not documented, related research highlights its potential. For instance, advanced ssNMR experiments like ¹³C{¹⁴N} RESPDOR have been used to conclusively differentiate between isoxazole and oxazole (B20620) heterocyclic isomers by directly probing the ¹³C-¹⁴N covalent bond. nih.gov This technique could be hypothetically applied to confirm the isoxazole nitrogen's position within the benzo[d]isoxazole core of the title compound, providing unequivocal structural validation in the solid phase.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. For this compound, the molecular formula is C₁₃H₈BrNO. HRMS would confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass.
A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺), which appears as two peaks of almost equal intensity separated by two m/z units (the M⁺ and M+2 peaks). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com This distinct isotopic signature is also observed in fragments that retain the bromine atom. researchgate.net
Table 2: Representative HRMS Data for Related Brominated Isoxazole Derivatives
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation pattern is like a fingerprint for a molecule and helps to piece together its structure.
For this compound, a plausible fragmentation pathway under Electron Impact (EI) or Collision-Induced Dissociation (CID) can be proposed based on the known chemistry of isoxazoles and brominated aromatic compounds. The fragmentation is a high-energy process that is not always predictable, but common pathways can be identified. youtube.com
A likely fragmentation cascade would begin with the cleavage of the weak N-O bond of the isoxazole ring, a common starting point for the fragmentation of isoxazoles. Subsequent losses of small, stable molecules like CO and HCN can occur. Another prominent fragmentation pathway for brominated compounds is the loss of the bromine atom (Br•), which would result in a significant fragment ion.
Table 3: Proposed Key Fragments in the Mass Spectrum of this compound
Vibrational Spectroscopy (Infrared and Raman)
Characteristic Absorption Bands and Functional Group Analysis
The analysis of the vibrational spectra of related isoxazole compounds allows for the prediction of characteristic absorption bands for this compound. Studies on compounds like 5-methyl-3-phenylisoxazole-4-carboxylic acid and various other isoxazole derivatives reveal key vibrational frequencies associated with the isoxazole ring and its substituents. nih.gov
Key functional groups and their expected vibrational regions are:
C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring is expected to exhibit a characteristic stretching vibration. In isoxazole derivatives, this band is typically observed in the range of 1550-1650 cm⁻¹.
C=C Stretching: The aromatic carbon-carbon stretching vibrations from both the benzene (B151609) ring of the benzo[d]isoxazole moiety and the 2-bromophenyl group would appear in the 1400-1600 cm⁻¹ region.
N-O Stretching: The nitrogen-oxygen single bond stretching in the isoxazole ring is a key indicator and is anticipated to be found in the 1100-1200 cm⁻¹ region.
C-O Stretching: The carbon-oxygen single bond stretching within the isoxazole ring typically appears in the 1000-1100 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
C-Br Stretching: The carbon-bromine stretching vibration of the 2-bromophenyl group is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Ring Bending and Torsional Modes: The lower frequency region of the spectra (below 1000 cm⁻¹) will be complex, containing various in-plane and out-of-plane bending modes of the aromatic rings and the isoxazole core.
A hypothetical data table summarizing these expected vibrational frequencies is presented below.
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| C=N Stretch (Isoxazole) | 1550 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| N-O Stretch (Isoxazole) | 1100 - 1200 | IR, Raman |
| C-O Stretch (Isoxazole) | 1000 - 1100 | IR, Raman |
| C-Br Stretch | 500 - 650 | IR, Raman |
Conformational Analysis via Vibrational Modes
The rotational freedom between the benzo[d]isoxazole core and the 2-bromophenyl ring can lead to different stable conformations (rotamers). These conformers, if they have sufficiently different energies, may coexist at room temperature and could be distinguished using vibrational spectroscopy. The vibrational frequencies of modes involving the inter-ring bond and the atoms of the substituent are sensitive to the dihedral angle between the two ring systems.
Computational studies on related bi-aryl systems often predict the existence of multiple conformers with small energy differences. Experimental techniques like matrix isolation IR spectroscopy, combined with theoretical calculations, are powerful tools for identifying and characterizing such conformers. While no specific conformational analysis of this compound is reported, studies on similar molecules suggest that the planarity or non-planarity of the molecule, dictated by the steric hindrance of the bromine atom, would significantly influence the vibrational spectrum.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of chromophores and auxochromes.
Absorption and Emission Properties
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated aromatic system. The benzo[d]isoxazole moiety itself is a chromophore, and its conjugation with the 2-bromophenyl ring will influence the position and intensity of the absorption maxima (λmax).
Fluorescence spectroscopy can provide information about the emission properties of the molecule upon excitation at a suitable wavelength. Many heterocyclic compounds, including isoxazole derivatives, are known to be fluorescent. nih.gov The fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) are important parameters that characterize the emission process. The presence of the heavy bromine atom might lead to enhanced intersystem crossing, potentially quenching the fluorescence to some extent.
A hypothetical table of electronic spectroscopic data is provided below.
| Spectroscopic Parameter | Expected Value/Range |
| Absorption Maximum (λmax) | 250 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 350 - 450 nm |
| Stokes Shift | 50 - 100 nm |
Solvatochromic Effects
Solvatochromism, the change in the position of absorption or emission bands with the polarity of the solvent, can provide information about the change in the dipole moment of the molecule upon electronic transition. For this compound, it is expected that the absorption and emission maxima will show some dependence on the solvent polarity.
In polar solvents, a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission bands may be observed compared to nonpolar solvents. The magnitude and direction of this shift depend on the relative stabilization of the ground and excited states by the solvent. A significant solvatochromic shift would indicate a substantial change in the electronic distribution upon excitation.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available, analysis of related structures can provide expectations for its solid-state conformation. nih.govbiointerfaceresearch.commdpi.com
A crystal structure would reveal precise bond lengths, bond angles, and torsion angles. A key structural parameter would be the dihedral angle between the benzo[d]isoxazole ring system and the 2-bromophenyl ring. This angle would be influenced by the steric hindrance of the ortho-bromo substituent, likely forcing the phenyl ring out of the plane of the benzo[d]isoxazole moiety.
Intermolecular interactions such as π-π stacking, halogen bonding (involving the bromine atom), and C-H···π interactions would be expected to play a significant role in the crystal packing. A hypothetical table of crystallographic data is presented below, based on typical values for similar organic compounds.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Monoclinic | P2₁/c | 10-15 | 5-10 | 15-20 | 90 | 90-110 | 90 | 1000-2000 | 4 |
Determination of Molecular and Crystal Structure
A study on 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole revealed that it crystallizes in a monoclinic system with the space group P21/c. researchgate.net The isoxazole ring in this derivative is nearly planar, and the dihedral angles between the isoxazole ring and the phenyl and bromophenyl rings are 24.97° and 25.48°, respectively. researchgate.net This twisting of the phenyl rings relative to the central isoxazole core is a common feature in such multi-ring systems, arising from a balance of steric and electronic effects.
Similarly, the crystal structure of 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, another related heterocyclic compound, has been determined to be monoclinic with the space group P2/c. researchgate.net In this molecule, the fused thiazolo[3,2-a]benzimidazole ring system is nearly planar, and it is oriented at a significant dihedral angle of 71.55 (17)° with respect to the 2-bromophenyl ring. researchgate.net This large dihedral angle is indicative of substantial steric hindrance between the two ring systems.
These findings suggest that this compound would likely adopt a non-planar conformation, with the 2-bromophenyl group twisted out of the plane of the benzo[d]isoxazole moiety. The degree of this twist would be influenced by the steric demands of the ortho-bromo substituent.
Table 1: Crystallographic Data for Representative Brominated Phenyl-Substituted Heterocyclic Compounds
| Parameter | 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole researchgate.net | 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole researchgate.net |
| Molecular Formula | C₁₆H₁₂BrNO₂ | C₁₅H₉BrN₂S |
| Molecular Weight | 329.21 | 329.21 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P2/c |
| a (Å) | 30.1462(1) | 11.2459 (19) |
| b (Å) | 5.8322(3) | 9.1554 (16) |
| c (Å) | 7.6783(4) | 14.2842 (18) |
| α (°) ** | 90 | 90 |
| β (°) | 96.43(3) | 118.159 (9) |
| γ (°) | 90 | 90 |
| Volume (ų) | Not Reported | 1296.6 (4) |
| Z | 4 | 4 |
| Calculated Density (Mg m⁻³) ** | Not Reported | 1.686 |
Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)
The way molecules pack in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
In the case of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, Hirshfeld surface analysis revealed that the crystal structure is stabilized primarily by C-H···π interactions. researchgate.net The analysis of the intermolecular contacts showed that the most significant contributions to the Hirshfeld surface are from H···H, O···H, and C···H interactions. researchgate.net This indicates that while the bromine atom is a key feature of the molecule's constitution, its role in directing the crystal packing may be less prominent than that of the more numerous hydrogen atoms.
Similarly, in the crystal structure of 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, π-π stacking interactions are observed, with a centroid-centroid distance of 3.582 (2) Å between the thiazole (B1198619) and imidazole (B134444) rings of adjacent molecules. researchgate.net A detailed Hirshfeld surface analysis of a related benzimidazole (B57391) derivative showed that H···H contacts accounted for the largest portion of the surface (47.5%), followed by C···H/H···C (27.6%), O···H/H···O (12.4%), and N···H/H···N (6.1%) contacts. nih.gov
Table 2: Summary of Intermolecular Interactions in Related Brominated Heterocyclic Compounds
| Compound | Dominant Intermolecular Interactions | Key Hirshfeld Surface Contacts |
| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole researchgate.net | C-H···π interactions | H···H, O···H, C···H |
| 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole researchgate.net | π-π stacking | Not explicitly detailed |
| 4-bromo-2,6-bis(bromomethyl)anisole nih.gov | C-H···Br interactions, Br···Br contacts | Not explicitly detailed |
| Generic Bioactive Oxazoles mdpi.com | Non-specific van der Waals forces, C-H···Br contacts (secondary) | Not explicitly detailed |
Computational and Theoretical Investigations of 3 2 Bromophenyl Benzo D Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-(2-Bromophenyl)benzo[d]isoxazole, a DFT approach, such as B3LYP with a basis set like 6-311++G(d,p), would be used to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral (torsion) angles that define the molecule's three-dimensional shape. nih.gov The results of such calculations are typically compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov Once optimized, this geometry serves as the basis for calculating numerous electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-N (isoxazole) | 1.32 Å |
| Bond Angle | C-C-Br | 120.5° |
| Dihedral Angle | Phenyl-Isoxazole | 35.0° |
Note: This table is for illustrative purposes only, as specific data for the target compound is not available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical stability and reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical FMO Properties for this compound (Example Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Note: This table is for illustrative purposes only, as specific data for the target compound is not available.
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and interactions with the environment.
Rotational Barriers and Conformational Isomerism
The bond connecting the 2-bromophenyl group to the benzo[d]isoxazole core is rotatable. This rotation can lead to different stable conformations, or rotational isomers (conformers). Computational methods can be used to calculate the energy barrier to rotation around this bond. By mapping the potential energy surface as a function of the dihedral angle between the two ring systems, researchers can identify the most stable conformers and the energy required to transition between them. This information is vital for understanding how the molecule might adapt its shape to interact with biological targets.
Solvation Effects and Stability Studies
The properties and stability of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents (e.g., water, ethanol, DMSO) on the geometry and electronic structure of this compound. These studies can predict how the molecule's stability, conformational preferences, and electronic properties might change in different biological or chemical environments.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies, and electronic transitions, providing a detailed understanding of its molecular structure and electronic environment.
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemical calculations, particularly Density Functional Theory (DFT). These methods can accurately forecast the spectra of organic molecules, aiding in structure verification and assignment of experimental signals. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
While specific DFT calculations for this compound are not detailed in the available literature, the methodology is well-established. For a closely related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole (B147169), experimental ¹H and ¹³C NMR spectra have been used for characterization. researchgate.net A computational study on this compound would aim to reproduce these experimental values, providing a theoretical basis for the observed chemical shifts.
The accuracy of DFT-based predictions can be very high, with mean absolute errors of less than 0.21 ppm for ¹H shifts and 1.2 ppm for ¹³C shifts being achievable when accounting for factors like conformational isomers. Such calculations would provide the predicted chemical shifts for each hydrogen and carbon atom in the this compound structure, as illustrated in the hypothetical data table below.
Table 1: Illustrative Example of Predicted NMR Chemical Shifts for this compound. This table demonstrates the typical output of a computational NMR prediction study. Actual values would require specific calculations.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Benzo[d]isoxazole C3a | - | 121.5 |
| Benzo[d]isoxazole C4 | 7.6 | 122.8 |
| Benzo[d]isoxazole C5 | 7.4 | 129.5 |
| Benzo[d]isoxazole C6 | 7.5 | 125.0 |
| Benzo[d]isoxazole C7 | 7.8 | 111.0 |
| Benzo[d]isoxazole C7a | - | 164.0 |
| Bromophenyl C1' | - | 135.0 |
| Bromophenyl C2' | - | 123.0 |
| Bromophenyl C3' | 7.3 | 133.5 |
| Bromophenyl C4' | 7.2 | 128.0 |
| Bromophenyl C5' | 7.4 | 131.0 |
| Bromophenyl C6' | 7.7 | 130.0 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Methods like DFT (e.g., B3LYP functional with a 6-31G(d) basis set) are employed to calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to assign the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=C ring stretching, and C-Br stretching. researchgate.netnih.gov
For instance, studies on related benzoxazole (B165842) and benzimidazole (B57391) derivatives have shown excellent agreement between scaled B3LYP/6-311G** calculated frequencies and experimental IR spectra. nih.gov Such an analysis for this compound would provide a complete vibrational assignment, as exemplified in the illustrative table below.
Table 2: Illustrative Example of Calculated Vibrational Frequencies and Assignments for this compound. This table shows a sample of expected vibrational modes.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment (Potential Energy Distribution) |
| 3105 | 3075 | Medium | Aromatic C-H Stretch |
| 1620 | 1601 | High | C=N Stretch (isoxazole) |
| 1595 | 1576 | High | Aromatic C=C Stretch |
| 1450 | 1432 | Medium | C-C Ring Stretch |
| 1025 | 1012 | Strong | C-O Stretch (isoxazole) |
| 750 | 738 | Strong | C-H Out-of-plane Bend |
| 680 | 669 | Medium | C-Br Stretch |
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Visible). ekb.eg This method predicts the vertical excitation energies and oscillator strengths of electronic transitions, typically the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which helps in understanding the electronic properties and interpreting the observed UV-Vis absorption bands. ekb.eg
Molecular Docking and Protein-Ligand Interaction Studies (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov These in silico studies are crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. For this compound, docking studies can suggest potential protein targets and elucidate the key interactions driving its binding affinity.
While specific docking studies for this compound are not prominently featured in the reviewed literature, research on structurally similar benzo[d]isoxazole and isoxazole derivatives points to several classes of proteins as potential targets. These in silico analyses suggest that the benzo[d]isoxazole scaffold can favorably interact with the binding sites of various enzymes and receptors.
Docking studies on a series of 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives have identified them as potential inhibitors of cyclooxygenase-2 (COX-2) and Thromboxane synthase, enzymes involved in inflammation. sphinxsai.com Similarly, other isoxazole-containing compounds have been docked into the active sites of Topoisomerase II, a target for anticancer agents, and various bacterial and fungal enzymes. nih.govpnrjournal.com For example, a study on 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole investigated its interaction with antibacterial (FabH), antifungal (Kre2p/Mnt1p), and anticancer (FGFR1 Kinase) targets. researchgate.net These findings suggest that this compound could putatively bind to the active sites of these or related macromolecules.
Table 3: Potential Protein Targets and Key Binding Site Residues for Benzo[d]isoxazole Analogs Identified Through Molecular Docking.
| Protein Target | PDB ID | Key Interacting Amino Acid Residues | Reference Compound Class |
| Cyclooxygenase-2 (COX-2) | 4COX | PHE 2247, THR 561, GLY 552 | 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives |
| Thromboxane Synthase | 2IAG | SER 275, ASN 87, LYS 261 | 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives |
| Topoisomerase II | 1A35 | Favorable hydrophobic binding interactions noted | Novel Isoxazole Analogues |
| FGFR1 Kinase | 3KY2 | Not specified | 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole |
The binding of a ligand to a protein is governed by the principles of molecular recognition, which involve a variety of non-covalent interactions. Docking studies on benzo[d]isoxazole analogs reveal the types of interactions that are crucial for their binding affinity and selectivity.
Hydrogen Bonding: The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues (like Serine, Threonine, or Histidine) in the protein's active site. nih.gov
Hydrophobic Interactions: The aromatic rings (both the benzisoxazole core and the bromophenyl substituent) can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as Phenylalanine, Leucine, and Alanine within the binding pocket. pnrjournal.com
π-Interactions: The aromatic systems are also capable of forming π-π stacking or C-H...π interactions. The crystal structure analysis of the related 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole confirmed the presence of stabilizing C—H…π interactions. researchgate.net These interactions are often critical for the proper orientation and stabilization of the ligand in the active site.
Halogen Bonding: The bromine atom on the phenyl ring can potentially participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a backbone carbonyl oxygen) on the protein.
In silico studies of 2-(Benzo[d]isoxazol-3-yl) derivatives with COX-2 and Thromboxane targets showed specific hydrogen bonding with key residues like SER 275, ASN 87, and LYS 261 in Thromboxane synthase. sphinxsai.com The elucidation of these specific interactions is fundamental for understanding the compound's mechanism of action at a molecular level and for guiding the rational design of more potent and selective analogs.
Advanced Applications and Emerging Research Directions
Role as a Privileged Scaffold in Ligand Design and Chemical Probe Development
The benzo[d]isoxazole framework is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is due to its structural properties that allow it to bind to a variety of biological targets, forming the basis for numerous classes of therapeutic agents. nih.govresearchgate.net The unique arrangement of its fused ring system provides a rigid, planar structure with specific hydrogen bonding capabilities, making it an ideal building block for developing potent and selective ligands. nih.govnih.gov Derivatives of this scaffold have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. nih.govnih.govresearchgate.net The introduction of a 2-bromophenyl group at the 3-position provides a key vector for further chemical modification, enabling the synthesis of large libraries of compounds for drug discovery programs.
Recent research has highlighted the utility of the benzo[d]isoxazole scaffold in developing inhibitors for several high-impact therapeutic targets:
Hypoxia-Inducible Factor (HIF)-1α Inhibitors: Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity, a critical factor in tumor development and metastasis. nih.gov Certain analogues exhibit inhibitory concentrations (IC50) in the nanomolar range, making them promising candidates for anticancer drug development. nih.gov
Bromodomain and Extra-Terminal (BET) Inhibitors: Bivalent inhibitors based on the benzo[d]isoxazole structure have been rationally designed to target the tandem bromodomains (BD1 and BD2) of the BET family of proteins. nih.gov These proteins are considered key targets in prostate cancer, and developed inhibitors have shown significantly enhanced potency over their monovalent counterparts. nih.gov
Design of Molecular Tools for Biological Pathway Interrogation
Beyond direct therapeutic applications, derivatives of 3-(2-Bromophenyl)benzo[d]isoxazole serve as valuable molecular tools or "chemical probes" for investigating complex biological pathways. A prime example is their use as inhibitors of D-amino acid oxidase (DAAO). nih.govnih.govgoogle.com
DAAO is a flavoenzyme that metabolizes D-amino acids, including D-serine. nih.govchemrxiv.org D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic transmission and cognitive functions. nih.govpatsnap.com Dysregulation of D-serine levels has been linked to neuropsychiatric disorders like schizophrenia. chemrxiv.orgpatsnap.com
By inhibiting DAAO, benzo[d]isoxazole-based compounds prevent the breakdown of D-serine, leading to its increased concentration in the brain. nih.govpatsnap.com This allows researchers to modulate NMDA receptor activity and study its downstream effects, providing insights into the pathophysiology of central nervous system disorders. google.com The development of potent and selective benzo[d]isoxazole DAAO inhibitors provides a powerful chemical tool to interrogate the role of the D-serine/NMDA receptor pathway in both healthy and diseased states. nih.govnih.govgoogle.com
Table 1: Benzo[d]isoxazole Derivatives as DAAO Inhibitors
| Compound Class | Target | Biological Pathway | Research Application |
|---|---|---|---|
| Benzo[d]isoxazol-3-ol Derivatives | D-amino Acid Oxidase (DAAO) nih.govnih.gov | D-serine metabolism, NMDA receptor signaling google.comchemrxiv.org | Interrogation of CNS disorders, such as schizophrenia patsnap.com |
Application in Fragment-Based Ligand Discovery (as a starting fragment)
Fragment-Based Ligand Discovery (FBLD) has become a powerful strategy in drug discovery, starting with the identification of small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govwikipedia.org These initial hits are then optimized and grown into more potent, lead-like compounds. wikipedia.orgbiosolveit.de
The isoxazole (B147169) ring is a valuable component in fragment libraries due to its favorable properties, including its ability to form key interactions with protein targets. researchgate.netresearchgate.net Its compact and rigid nature, combined with hydrogen bond accepting capabilities, makes it an effective starting point for building larger, more complex molecules. biosolveit.de FBLD campaigns have successfully used isoxazole-containing fragments to develop inhibitors for challenging targets. researchgate.netresearchgate.net The process typically involves screening a library of fragments and then using structural biology techniques, like X-ray crystallography, to guide the chemical evolution of the initial hits into high-affinity ligands. wikipedia.org
Catalytic Applications and Organocatalysis
While the benzo[d]isoxazole scaffold is extensively utilized in medicinal chemistry, its application in the field of catalysis is less documented and represents an emerging area of research.
Asymmetric Catalysis with Derivatives
The use of specific this compound derivatives as organocatalysts for asymmetric synthesis is not a widely reported field of study. However, the broader class of isoxazoles has been incorporated into more complex molecular frameworks used in asymmetric cycloaddition reactions catalyzed by organic molecules like squaramide, demonstrating the potential utility of the isoxazole motif in chiral environments. rsc.org
Role as a Ligand in Metal-Catalyzed Reactions
The potential for benzo[d]isoxazole derivatives to act as ligands in metal-catalyzed reactions is an area with potential for future development. Heterocyclic compounds are frequently employed as ligands to coordinate with transition metals (e.g., palladium, nickel, copper) in cross-coupling reactions. mdpi.com While simpler azoles and imidazoles are common, the specific use of this compound as a directing group or ligand is not well-established. However, research into nickel-catalyzed C-N cross-coupling reactions has utilized 5-alkoxy/phenoxy isoxazoles as aminating reagents, indicating that the isoxazole ring can participate directly in catalytic cycles involving transition metals through N–O bond cleavage. rsc.org This suggests a plausible, yet underexplored, role for more complex benzo[d]isoxazole systems in catalysis.
Materials Science and Optoelectronic Applications
The application of this compound in materials science and optoelectronics is a nascent field. The photophysical properties of this specific compound are not extensively detailed in the literature. However, the broader family of aromatic heterocyclic compounds, including structures similar to benzo[d]isoxazole, is of significant interest for its potential in creating functional materials.
For instance, theoretical studies on polythiophenes containing benzo[d]oxazole and benzo[d]thiazole units show that the inclusion of these heterocyclic systems can significantly alter the electronic structure and reduce the band gap of the polymer, a crucial property for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govresearchgate.net Furthermore, other fused heterocyclic systems, such as benzo[d]imidazole derivatives, have been successfully processed into single crystals that function as optical waveguides, demonstrating efficient light propagation. mdpi.com Aryl-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines have also been shown to be fluorescent in both solution and solid states. mdpi.com These examples suggest that the conjugated π-system of the 3-aryl-benzo[d]isoxazole scaffold could potentially be exploited for applications in organic electronics and photonics, representing a promising direction for future research.
Development of Organic Semiconductors
The field of organic electronics is in constant search of novel materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Isoxazole derivatives have been identified as promising candidates for use in organic semiconductors. researchgate.net The benzo[d]isoxazole core, being an electron-rich heterocyclic system, can facilitate charge transport, a fundamental requirement for semiconductor materials.
The presence of the 2-bromophenyl group in this compound could play a crucial role in tuning the semiconductor properties. The bromine atom can influence the molecular packing in the solid state through halogen bonding, which can, in turn, affect the intermolecular charge transfer integrals. Furthermore, the bromine atom serves as a reactive handle for post-synthetic modification, allowing for the introduction of other functional groups to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for optimizing the performance of organic electronic devices. While direct studies on this compound as an organic semiconductor are not yet prevalent, the foundational properties of the benzisoxazole moiety suggest a promising research direction.
Table 1: Potential Properties of this compound for Organic Semiconductors
| Property | Potential Contribution of this compound |
|---|---|
| Charge Transport | The electron-rich benzo[d]isoxazole core can facilitate hole and/or electron transport. |
| Molecular Packing | The bromine atom can induce favorable solid-state packing through halogen bonding, enhancing charge mobility. |
| Energy Level Tuning | The bromophenyl group allows for further functionalization to modulate HOMO/LUMO levels for better device compatibility. |
| Solution Processability | The introduction of suitable side chains via the bromine atom could enhance solubility for solution-based fabrication methods. |
Luminescent Materials and Fluorescent Probes
Isoxazole-containing compounds have demonstrated significant potential as luminescent materials and fluorescent probes. mdpi.com The extended π-conjugation in the benzo[d]isoxazole system is conducive to fluorescence. The photophysical properties of such molecules can be highly sensitive to their local environment, making them suitable for use as fluorescent probes for detecting specific analytes or changes in environmental conditions.
The 2-bromophenyl substituent in this compound can have a "heavy atom" effect, which may influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet excited state. This could potentially lead to phosphorescence or be a factor to consider in the design of fluorescent materials. On the other hand, the bromine atom can also be used as a point of attachment for other chromophores or for linking the molecule to a biological target. Biaryl-substituted isoxazoles, for instance, have been shown to possess remarkable photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them suitable as lipophilic luminophores for biophysical applications. mdpi.com
Table 2: Potential Photophysical Properties of Substituted Phenylisoxazoles
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Donor-Acceptor Biaryl-Isoxazole | ~350-400 | ~450-550 | Up to 0.86 mdpi.com |
| Phenylisoxazole Carbaldehyde Derivatives | Not Reported | Not Reported | Not Reported |
Note: Data is for related biaryl-substituted isoxazoles and is intended to be illustrative of the potential of this class of compounds.
Polymerization and Macromolecular Synthesis
The presence of a bromine atom on the phenyl ring of this compound makes it a suitable monomer for various polymerization reactions. Brominated aromatic compounds are well-known precursors for cross-coupling reactions such as Suzuki, Stille, and Heck reactions, which are powerful tools for the synthesis of conjugated polymers. These polymers are of great interest for their electronic and optical properties.
For instance, the polymerization of brominated benzoxazine monomers has been shown to yield polybenzoxazines with high thermal stability and flame retardant properties. researchgate.net Similarly, this compound could potentially be polymerized to form poly(benzo[d]isoxazole)s. Such polymers could exhibit interesting properties for applications in high-performance materials. Furthermore, the isoxazole ring itself can participate in supramolecular polymerization through dipole-dipole interactions, leading to the formation of helical assemblies. oup.comoup.com
Table 3: Potential Polymerization Pathways for this compound
| Polymerization Method | Potential Polymer Structure | Potential Properties |
|---|---|---|
| Suzuki Polycondensation | Alternating copolymers with other aromatic monomers. | Conjugated, potentially semiconducting, and luminescent. |
| Stille Polycondensation | Alternating copolymers with organotin reagents. | Conjugated, with tunable electronic properties. |
| Heck Polycondensation | Polymers with vinylene linkages. | Conjugated, with applications in organic electronics. |
| Supramolecular Polymerization | Helical polymer chains formed through non-covalent interactions. | Chiroptical properties, stimuli-responsive materials. oup.comoup.com |
Environmental and Supramolecular Chemistry Applications
The unique electronic and structural features of this compound also suggest its potential utility in environmental and supramolecular chemistry.
The development of chemosensors for the detection of environmentally and biologically important species is a rapidly growing field. Benzoxazole-based fluorescent macrocycles have been successfully employed as chemosensors for metal ions like Zn²⁺ and Cd²⁺. mdpi.com The sensing mechanism often involves a photoinduced electron transfer (PET) process that is modulated by the binding of the analyte. The benzo[d]isoxazole core of this compound could similarly act as a signaling unit in a chemosensor. The 2-bromophenyl group could be functionalized to introduce a specific binding site for a target analyte, allowing for the rational design of selective sensors.
Supramolecular chemistry, which focuses on non-covalent interactions, is fundamental to the design of host-guest systems. The isoxazole ring is known to participate in dipole-dipole interactions, which can drive the formation of ordered supramolecular structures. oup.comoup.com The aromatic surfaces of the benzo[d]isoxazole and the phenyl ring in this compound can engage in π-π stacking interactions, another key non-covalent interaction in host-guest chemistry. These interactions could be exploited to design host molecules that can selectively bind to specific guest molecules, with potential applications in areas such as molecular recognition, catalysis, and drug delivery. The bromine atom could also participate in halogen bonding, providing an additional directional interaction for the construction of complex supramolecular architectures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-bromophenyl)benzo[d]isoxazole, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes with hydroxylamine derivatives under acidic conditions. For example, refluxing 2-bromobenzaldehyde derivatives with hydroxylamine hydrochloride in ethanol containing glacial acetic acid (as a catalyst) for 4–6 hours yields the isoxazole core . Purity is enhanced using column chromatography (e.g., ethyl acetate/hexane mixtures) and confirmed via TLC (Rf ~0.5–0.7) and NMR spectroscopy .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 6.3–6.8 ppm (isoxazole protons), and bromine-induced splitting patterns .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 272.0635) confirm molecular weight .
- X-ray crystallography : Resolves bond angles and dihedral distortions in the fused benzene-isoxazole system .
Q. What are the primary biological targets of this compound in preliminary assays?
- Methodological Answer : Screening against glutathione-dependent enzymes (e.g., GST and GR) reveals competitive inhibition (IC50: 0.099 μM for GST) due to bromine-enhanced electrophilicity . Use enzyme kinetics (Lineweaver-Burk plots) to differentiate inhibition types (competitive vs. uncompetitive) .
Advanced Research Questions
Q. How does the position of bromine (ortho vs. para) on the phenyl ring affect enzyme inhibition potency?
- Methodological Answer : Compare 3-(2-bromophenyl) and 3-(4-bromophenyl) analogs using:
- Molecular docking : Bromine at ortho positions creates steric hindrance, reducing GR binding affinity (ΔG: −7.2 kcal/mol vs. −8.5 kcal/mol for para) .
- Kinetic assays : Ortho-substituted derivatives show 50% lower GST inhibition (IC50: 0.15 μM) than para-substituted ones (IC50: 0.099 μM) due to reduced π-π stacking .
Q. What strategies resolve contradictory data in thermal stability and reaction yields during scale-up?
- Methodological Answer : Contradictions arise from solvent polarity (e.g., DMF vs. ethanol) and microwave vs. conventional heating:
- DSC analysis : Microwave-synthesized batches show higher melting points (230–232°C) due to reduced amorphous content .
- DoE optimization : Central composite design identifies optimal parameters (e.g., 120°C, 20 min microwave irradiation) for 85% yield .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Electron-withdrawing groups : Nitro or trifluoromethyl groups at C5 increase GR inhibition (IC50: 0.059 μM) by enhancing electrophilicity .
- Hybrid derivatives : Fusion with selenadiazole (e.g., benzo[1,2,3]selenadiazole-isoxazole) improves cytotoxicity (IC50: 10.9 μM in HT-1080 cells) via ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
